![molecular formula C22H20N2O3 B4583871 N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4583871.png)
N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide
説明
N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide is a compound of interest in the field of organic chemistry due to its unique molecular structure and properties.
Synthesis Analysis
- The synthesis of similar compounds involves reactions such as acylation, as seen in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, which was synthesized from 3-aminophenol and 4-metoxybenzoylchloride in THF (Karabulut et al., 2014).
- Another synthesis method for related compounds involves the reaction of various benzoyl chlorides with 2-amino-N-methyl-thiobenzamide, leading to the formation of 2-benzoylamino-N-methylthiobenzamides, which upon sodium methoxide-catalyzed ring closure give 3-methyl-2-phenylquinazoline-4-thiones (Hanusek et al., 2006).
Molecular Structure Analysis
- Studies on similar compounds have used X-ray diffraction and DFT calculations to determine molecular structure, as seen in the case of N-3-hydroxyphenyl-4-methoxybenzamide (Karabulut et al., 2014).
Chemical Reactions and Properties
- The reaction pathways and properties of related compounds can be influenced by the nature of external nucleophiles and reaction conditions, as observed in the palladium iodide catalyzed multicomponent carbonylative approaches to functionalized isoindolinone and isobenzofuranimine derivatives from 2-alkynylbenzamides (Mancuso et al., 2014).
Physical Properties Analysis
- The physical properties of similar compounds have been characterized using techniques such as NMR, IR, and GC-MS, as in the case of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Al Mamari & Al Lawati, 2019).
Chemical Properties Analysis
- The chemical properties, such as reactivity and interaction capabilities, can be inferred from structural analyses and spectroscopic data, as seen in the structural and theoretical analysis of benzamide isomers (Moreno-Fuquen et al., 2022).
科学的研究の応用
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed to understand their crystallization behavior and molecular configurations. For instance, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide exhibits two crystalline polymorphs with different packing arrangements influenced by hydrogen bonds, showcasing the compound's polymorphism and its implications for material science (Yasuoka, Kasai, & Kakudo, 1969).
Intermolecular Interactions
Research on N-3-hydroxyphenyl-4-methoxybenzamide has shed light on the influence of intermolecular interactions on molecular geometry, highlighting the importance of dimerization and crystal packing in determining the compound's structural characteristics. This understanding can facilitate the design of more effective compounds by manipulating these interactions (Karabulut et al., 2014).
Antiviral Activity
A series of N-phenylbenzamide derivatives have been synthesized and tested for their antiviral activities, particularly against Enterovirus 71. These studies have identified compounds with promising antiviral properties, offering a foundation for developing new antiviral drugs (Ji et al., 2013).
Antioxidant Agents
N-arylbenzamides with various substituents have been evaluated for their antioxidant capacities. Some compounds have shown improved antioxidative properties, suggesting their potential as leads for developing novel antioxidant agents. This research demonstrates the role of molecular structure in antioxidant activity and provides insights into designing effective antioxidant compounds (Perin et al., 2018).
Molecular Docking and Halogen Bonding
The structural and theoretical analysis of benzamide isomers has revealed the significance of halogen bonding in molecular interactions, particularly in relation to their coupling with protein residues. This research underscores the potential of these compounds in pharmacophore development and drug design, highlighting the role of bromine atoms in enhancing ligand-protein interactions (Moreno-Fuquen et al., 2022).
特性
IUPAC Name |
N-[3-[(2-methoxyphenyl)carbamoyl]phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-18-10-6-9-17(14-18)22(26)24-19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEXBQFFSLLBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4583806.png)
![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4583822.png)

![methyl 4-({[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate](/img/structure/B4583825.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4583831.png)

![2,2,2-trifluoro-1-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4583846.png)
![5-{[(3,5-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4583854.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4583860.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4583862.png)
![N-(3-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B4583873.png)
![3-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4583885.png)
![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N'-(1-phenylethyl)thiourea](/img/structure/B4583888.png)